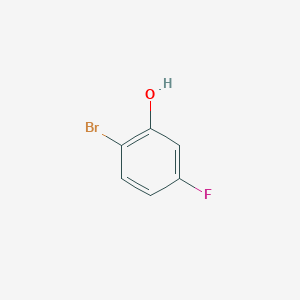

2-Bromo-5-fluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVAOAVBKOVPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369179 | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147460-41-1 | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147460-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-fluorophenol (CAS Number: 147460-41-1), a key building block in modern organic synthesis. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, explores its applications in drug discovery and agrochemical development, and summarizes its safety and toxicological profile.

Core Properties of this compound

This compound is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group, provides multiple reactive sites for a variety of chemical transformations.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference(s) |

| CAS Number | 147460-41-1 | |

| Molecular Formula | C₆H₄BrFO | [1] |

| Molecular Weight | 191.00 g/mol | [1] |

| Appearance | Clear colorless to light yellow liquid | |

| Density | 1.717 g/mL at 25 °C | |

| Boiling Point | 185 °C | |

| Refractive Index | n20/D 1.553 | |

| Solubility | Information not readily available | |

| pKa | 7.43 ± 0.10 (Predicted) |

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. A summary of available data is provided in Table 2.

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available, detailed shifts require specific solvent information. | [1] |

| ¹³C NMR | Spectra available, detailed shifts require specific solvent information. | [1] |

| FT-IR | Neat; Bruker Tensor 27 FT-IR | [1] |

| Mass Spectrometry | Electron Ionization (EI) | [2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the demethylation of a corresponding methoxy-substituted precursor. The following is a representative experimental protocol.

General Procedure for Demethylation

This procedure outlines the demethylation of 2-bromo-5-fluoroanisole to yield this compound.

Materials:

-

2-Bromo-5-fluoroanisole

-

Dichloromethane (DCM)

-

Boron tribromide (BBr₃) solution (1 M in DCM)

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

Experimental Steps:

-

A solution of the 2-bromo-5-fluoroanisole in dichloromethane (4 mL/mmol) is cooled to -20 °C in a nitrogen atmosphere.

-

Boron tribromide (3 equivalents, 1 M in DCM) is added to the cooled solution while maintaining the temperature at -20 °C.

-

The stirred solution is then allowed to warm to ambient temperature and left to react overnight.

-

Following the reaction, the mixture is diluted with water, and the phases are separated.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to yield this compound.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a valuable building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[3][4]

Pharmaceutical Applications

The presence of three distinct functional groups on the aromatic ring allows for selective and sequential modifications, making it an ideal scaffold for medicinal chemists. It is notably used in the preparation of intermediates for the synthesis of polycyclic 5-HT3 and 5-HT4 antagonists, which are classes of drugs targeting serotonin receptors involved in various neurological and gastrointestinal disorders.

Caption: Role in pharmaceutical synthesis.

Agrochemical Applications

In the agrochemical sector, this compound serves as a precursor for the synthesis of novel herbicides and pesticides.[4] The incorporation of fluorine atoms into agrochemicals can enhance their efficacy and metabolic stability.

Safety and Toxicology

A comprehensive toxicological profile for this compound is not extensively documented in publicly available literature. However, based on its chemical structure and available safety data sheets, the following hazards are identified.

GHS Hazard Classification

| Hazard Class | Category | Statement | Reference(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Precautionary Statements: Users should handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection. Standard safe laboratory practices should be strictly followed. For detailed handling and emergency procedures, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with this compound. For further detailed information, it is recommended to consult the cited literature and the supplier's safety documentation.

References

An In-depth Technical Guide to 2-Bromo-5-fluorophenol

This technical guide provides a comprehensive overview of 2-Bromo-5-fluorophenol, a key intermediate in the pharmaceutical and agrochemical industries. The document details its chemical properties, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, with the CAS number 147460-41-1, is a valuable building block in organic synthesis.[1][2][3] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H4BrFO | [1][2][3][4] |

| Molecular Weight | 191.00 g/mol | [1][2][3][5] |

| Appearance | Light yellow to yellow to orange clear liquid | [2] |

| Density | 1.717 g/mL at 25 °C | [5] |

| 1.73 g/mL | [2] | |

| 1.8±0.1 g/cm³ | [4] | |

| Boiling Point | 184 - 186 °C | [2] |

| 194.6±20.0 °C at 760 mmHg | [4] | |

| Melting Point | 185 °C | [4] |

| Refractive Index | n20/D 1.553 | [5] |

| n20D 1.55 | [2] | |

| Flash Point | 87 °C (188.6 °F) - closed cup | [5] |

Applications in Research and Industry

This compound is a versatile compound utilized in several key areas:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of biologically active molecules and new drug formulations.[2][6] Specifically, it may be used to prepare intermediates for polycyclic 5-HT3 and 5-HT4 antagonists.[5]

-

Agrochemicals: The compound is used in the development of effective pest control agents.[2][6]

-

Organic Synthesis: Its unique combination of bromine and fluorine substituents enhances its reactivity, making it an essential building block for a variety of organic compounds.[2] It is used for the nucleophilic substitution of 2,2′,4,4′-tetrabromodiphenyl iodonium chloride.[5]

-

Material Science: It is valuable in creating specialized polymers and resins for coatings and adhesives.[2]

-

Analytical Chemistry: It can act as a reagent in analytical methods for the detection and quantification of other chemical substances.[2]

Experimental Protocols for Synthesis

Several synthetic routes for this compound have been documented. Below are detailed methodologies for its preparation.

Synthesis from 2,5-dibromophenol

This manufacturing process involves two main steps starting from phenol.[6]

Step 1: Synthesis of 2,5-dibromophenol

-

Charge a suitable reactor with phenol.

-

Add an acid catalyst.

-

Introduce bromine (2 equivalents) for the bromination of the phenol.

-

The reaction yields 2,5-dibromophenol and hydrogen bromide as a byproduct. Reaction: C₆H₅OH + 2Br₂ → C₆H₃Br₂OH + 2HBr[6]

Step 2: Synthesis of this compound

-

React the 2,5-dibromophenol from Step 1 with potassium fluoride.

-

This reaction is carried out in the presence of a palladium catalyst.

-

The final product is this compound.

Caption: Synthesis of this compound from Phenol.

General Synthesis from a Methoxy Precursor

This method involves the deprotection of a methoxy-substituted precursor.[7]

-

Dissolve the corresponding methoxy starting material in dichloromethane (DCM) (4 mL/mmol).

-

Cool the solution to -20 °C under a nitrogen atmosphere.

-

Add boron tribromide (3 equivalents, 1 M in DCM) at -20 °C.

-

Allow the stirred solution to warm to ambient temperature and react overnight.

-

Quench the reaction by diluting the mixture with water and separate the phases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and dry over sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield this compound.

Caption: Workflow for Synthesis via Demethylation.

References

- 1. This compound | C6H4BrFO | CID 2724600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 147460-41-1 [chemicalbook.com]

- 4. This compound | CAS#:147460-41-1 | Chemsrc [chemsrc.com]

- 5. 2-溴-5-氟苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

2-Bromo-5-fluorophenol safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-fluorophenol

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety data sheet (SDS) information for this compound (CAS No: 147460-41-1), a versatile building block in organic synthesis. The following sections outline its hazards, handling procedures, and emergency protocols, ensuring its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for the safe design of experiments and for understanding its behavior under various conditions.

| Property | Value |

| Molecular Formula | C₆H₄BrFO |

| Molecular Weight | 191.00 g/mol |

| Appearance | Colorless to light yellow or orange clear liquid |

| Density | 1.717 g/mL at 25 °C |

| Boiling Point | 185 °C |

| Flash Point | 87 °C (188.6 °F) - closed cup[1][2] |

| Refractive Index | n20/D 1.553 |

| pKa | 7.43 ± 0.10 (Predicted) |

| Storage Temperature | Room temperature; keep in a dark, dry place |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation[1] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |

| Flammable Liquids | 4 | H227: Combustible liquid[3] |

Signal Word: Warning[1]

Hazard Pictogram:

Experimental Protocols for Hazard Assessment

While the specific experimental data for this compound is not publicly available, the hazard classifications are typically determined based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are general descriptions of the types of methodologies that would be employed to assess the hazards associated with this chemical.

-

Skin Irritation/Corrosion (OECD TG 439): An in vitro reconstructed human epidermis model is typically used. The test chemical is applied topically to the tissue model. After a specified exposure period, the cell viability is measured. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.

-

Serious Eye Damage/Irritation (OECD TG 492): A similar in vitro method using a reconstructed human cornea-like epithelium is employed. The test chemical is applied to the epithelial surface, and the extent of cell damage is evaluated by measuring the reduction in tissue viability.

-

Acute Oral Toxicity (OECD TG 423): This study typically involves the administration of the chemical to fasted animals (e.g., rats) at a series of dose levels. The animals are observed for a specified period for signs of toxicity and mortality. The LD50 (the dose that is lethal to 50% of the test population) is then estimated.

-

Inhalation Toxicity (OECD TG 403): This test involves exposing animals (e.g., rats) to the chemical as a vapor, mist, or dust in an inhalation chamber for a defined period. The animals are then observed for toxic effects and mortality to determine the LC50 (the concentration that is lethal to 50% of the test population).

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound in a research environment. Adherence to this workflow is critical to minimize exposure and ensure laboratory safety.

First-Aid Measures

In the event of exposure to this compound, immediate action is crucial. The following first-aid measures should be taken:

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4][5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4][5]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[4][5]

Fire-Fighting Measures

This compound is a combustible liquid. In the event of a fire, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides, hydrogen bromide gas, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Accidental Release Measures

In the case of a spill, the following steps should be taken to mitigate the hazard:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (PPE). Avoid breathing vapors, mist, or gas. Evacuate personnel to a safe area.[4]

-

Environmental Precautions: Prevent the chemical from entering drains.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Personal Protective Equipment

To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved safety glasses.[4]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., butyl rubber, neoprene). Gloves must be inspected prior to use.[4]

-

Body Protection: Wear a lab coat, closed-toe shoes, and long pants. For tasks with a higher risk of splashing, a chemically impervious apron should be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If the risk of inhalation is high, use a NIOSH-approved respirator with an appropriate cartridge.[1]

This technical guide provides a comprehensive overview of the safety information for this compound. By understanding and implementing these safety procedures, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most recent version of the Safety Data Sheet from your supplier before use.

References

An In-depth Technical Guide to 2-Bromo-5-fluorophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluorophenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and material science. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, and a fluorine atom on a benzene ring, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in the development of bioactive compounds.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a ready reference for researchers. These properties are crucial for designing synthetic routes, understanding its reactivity, and ensuring safe handling.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 147460-41-1 | [1][2][3] |

| Molecular Formula | C₆H₄BrFO | [1][3][4] |

| Molecular Weight | 191.00 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [5][6] |

| Melting Point | 185°C (Note: This value from one source seems unusually high for a liquid at room temperature and may be inaccurate) | [7][8] |

| Boiling Point | 184 - 186 °C | [5] |

| Density | 1.717 g/mL at 25 °C | [1][7] |

| Refractive Index (n20/D) | 1.553 | [1] |

| pKa | 7.43 ± 0.10 (Predicted) | [7] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [1][9] |

| Solubility | Moderately soluble in organic solvents such as ethanol, chloroform, and acetone; limited solubility in water. | [10] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | Spectra available, shows characteristic aromatic proton signals. | [11] |

| ¹³C NMR | Spectra available, indicates the number and chemical environment of carbon atoms. | [11] |

| FT-IR | Spectra available, shows characteristic peaks for O-H, C-F, C-Br, and aromatic C-H and C=C bonds. | [11] |

| Mass Spectrometry (GC-MS) | m/z top peak: 192, m/z 2nd highest: 190, indicating the presence of bromine. | [11] |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the demethylation of a corresponding methoxy-substituted precursor. Below is a detailed experimental protocol for a representative synthesis.

Experimental Protocol: Synthesis of this compound

Reaction: Demethylation of 2-Bromo-5-fluoroanisole

Reagents and Materials:

-

2-Bromo-5-fluoroanisole

-

Boron tribromide (BBr₃) solution (1 M in dichloromethane)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for flash chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the starting material, 2-bromo-5-fluoroanisole, in anhydrous dichloromethane (4 mL per mmol of starting material).

-

Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

To the cooled solution, add boron tribromide (3 equivalents, 1 M solution in DCM) dropwise while maintaining the temperature at -20 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature and stir overnight.

-

Upon completion of the reaction (monitored by TLC), carefully quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine all the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel to yield pure this compound.[12]

Diagram 1: Synthetic Workflow for this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. Standard spectroscopic techniques are employed for this purpose.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show complex multiplets in the aromatic region, characteristic of the protons on the substituted benzene ring, and a broad singlet for the hydroxyl proton.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum should display six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents (-Br, -F, -OH).

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small drop of the liquid this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: The spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic absorptions for C-F and C-Br stretching will be observed in the fingerprint region, along with peaks corresponding to aromatic C-H and C=C stretching and bending vibrations.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature program should be optimized to ensure good separation of the compound from any impurities.

-

MS Analysis: The eluent from the GC is introduced into the mass spectrometer. The mass spectrum is obtained, typically using electron ionization (EI). The spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns will provide further structural information.[11]

Applications in Drug Development and Agrochemicals

This compound is a versatile building block in the synthesis of more complex molecules with potential biological activity. Its utility stems from the ability to selectively functionalize the different positions on the aromatic ring.

The hydroxyl group can undergo etherification or esterification reactions. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can influence the electronic properties and metabolic stability of the final molecule, which is often a desirable feature in drug design.

While there is no direct evidence of this compound itself being involved in specific signaling pathways, it serves as a crucial starting material for the synthesis of compounds that may target such pathways. For instance, it can be used in the preparation of novel kinase inhibitors, receptor antagonists, or other biologically active molecules.[5][13]

Diagram 2: Role as a Synthetic Building Block

Caption: The utility of this compound as a versatile synthetic intermediate.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as an irritant to the skin, eyes, and respiratory system.[1][9][14]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][14]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis, while requiring careful handling of reagents, is achievable through established organic chemistry methodologies. The true value of this compound lies in its utility as a building block for the creation of novel and complex molecules with potential applications in the pharmaceutical and agrochemical industries. The detailed information and protocols provided in this guide are intended to support researchers and scientists in their efforts to utilize this compound in their research and development endeavors.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Bromo-4-fluorophenol(496-69-5) 1H NMR spectrum [chemicalbook.com]

- 6. science.gov [science.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C6H4BrFO | CID 2724600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 13. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Navigating the Solubility of 2-Bromo-5-fluorophenol: A Technical Guide for Researchers

An in-depth guide exploring the solubility characteristics of 2-Bromo-5-fluorophenol, a pivotal building block in modern medicinal chemistry and agrochemical synthesis. This document provides a framework for understanding its solubility in various organic solvents, outlines a detailed experimental protocol for its quantitative determination, and illustrates its application in synthetic chemistry.

Introduction: The Significance of this compound

This compound (CAS No: 147460-41-1) is a halogenated phenol derivative of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on a benzene ring, makes it a versatile intermediate in the synthesis of complex organic molecules.[1][2] The bromine atom facilitates various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final active compounds. The phenolic hydroxyl group serves as a convenient handle for etherification and esterification reactions.[2]

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." this compound's structure contains both polar and non-polar characteristics.

-

Polar Nature: The hydroxyl (-OH) group is polar and capable of hydrogen bonding, suggesting solubility in polar solvents.

-

Non-Polar Nature: The brominated and fluorinated aromatic ring is lipophilic (non-polar), indicating potential solubility in non-polar organic solvents.[3]

The predicted octanol-water partition coefficient (XLogP3) of 2.6 suggests a moderate level of lipophilicity.[4] Based on these features, a qualitative prediction of its solubility in common organic solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the hydroxyl group of the phenol. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | High to Moderate | Can act as hydrogen bond acceptors and have dipole-dipole interactions. |

| Non-Polar | Toluene, Dichloromethane | Moderate to Low | Solubility is driven by van der Waals forces with the aromatic ring. |

| Aqueous | Water | Low | The non-polar aromatic ring limits solubility despite the polar hydroxyl group. |

Note: This table presents predicted qualitative solubility. Experimental verification is essential for quantitative data.

Experimental Protocol: Determination of Equilibrium Solubility

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[5] This method involves agitating an excess of the solid with the solvent at a constant temperature until the solution becomes saturated.

Materials and Equipment

-

This compound (solid)

-

High-purity organic solvents

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure

-

Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.[3]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing.[3]

-

Sample Collection and Filtration: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or GC. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.[3]

-

Calculation of Solubility: Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental and Synthetic Workflows

The following diagrams illustrate key workflows relevant to the study and application of this compound.

References

Spectroscopic Profile of 2-Bromo-5-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 2-Bromo-5-fluorophenol (CAS No. 147460-41-1). The information herein is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its use in research, quality control, and drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₄BrFO

-

Molecular Weight: 191.00 g/mol

-

Appearance: Clear colorless to pale yellow liquid[1]

-

CAS Number: 147460-41-1[1]

Spectroscopic Data

The following sections present the available quantitative and qualitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| OH | 4.5 - 6.0 | Broad Singlet | - |

| H-3 | 6.8 - 7.2 | Doublet of Doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-4 | 6.6 - 7.0 | Triplet of Doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 8-10 |

| H-6 | 7.2 - 7.5 | Doublet of Doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 4-6 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-OH) | 150 - 158 (d, J(C-F) ≈ 2-4 Hz) |

| C-2 (C-Br) | 108 - 115 (d, J(C-F) ≈ 2-4 Hz) |

| C-3 | 115 - 125 (d, J(C-F) ≈ 20-25 Hz) |

| C-4 | 110 - 120 (d, J(C-F) ≈ 20-25 Hz) |

| C-5 (C-F) | 158 - 165 (d, J(C-F) ≈ 240-250 Hz) |

| C-6 | 125 - 135 (d, J(C-F) ≈ 8-10 Hz) |

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound has been recorded. The key vibrational frequencies are characteristic of a substituted aromatic phenol.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretching |

| 1260 - 1180 | Strong | C-O stretch (phenolic) |

| 1150 - 1000 | Strong | C-F stretch |

| 700 - 500 | Medium to Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing one bromine atom.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 192 | High | [M+2]⁺ molecular ion (with ⁸¹Br) |

| 190 | High | [M]⁺ molecular ion (with ⁷⁹Br) |

| 111 | Moderate | [M - Br]⁺ |

| 83 | Moderate | Fragment ion |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, often at a frequency of 100 or 125 MHz. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the low natural abundance of ¹³C.

ATR-FTIR Spectroscopy

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

-

Sample Application: A small drop of liquid this compound is placed directly onto the clean ATR crystal.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (GC-MS)

-

Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for separation prior to ionization. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, ion trap).

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound with atom numbering for NMR correlation.

Caption: Chemical structure of this compound.

References

A Technical Guide to the Commercial Availability of 2-Bromo-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial landscape for 2-Bromo-5-fluorophenol (CAS No. 147460-41-1), a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] This document details major commercial suppliers, typical product specifications, and a standardized workflow for procurement.

Introduction to this compound

This compound is a halogenated phenol recognized for its utility as a versatile intermediate in organic synthesis. The presence of both bromine and fluorine substituents enhances its reactivity, making it a valuable component in the development of novel, biologically active molecules.[1] Its primary applications are found in pharmaceutical research, particularly in the synthesis of intermediates for drugs targeting neurological disorders, and in the formulation of agricultural chemicals like herbicides and fungicides.[1]

Commercial Suppliers and Product Specifications

This compound is readily available from a variety of major chemical suppliers, ensuring a stable supply chain for research and development needs. Purity levels are typically offered at 97% or higher, with Gas Chromatography (GC) being a common method of analysis. The compound is generally supplied as a colorless to light yellow or orange liquid.[1][2][3][4]

The following table summarizes the offerings from prominent suppliers for easy comparison.

| Supplier | Purity Specification | Available Quantities | CAS Number | Notes |

| Thermo Scientific Chemicals | ≥96.0% (GC)[2] | 5 g, 25 g[2] | 147460-41-1 | Originally an Alfa Aesar product.[2] |

| Sigma-Aldrich (Merck) | 97% | 100 mg (via Fisher Sci.)[5] | 147460-41-1 | Form: liquid. |

| TCI America | >98.0% (GC)[3][4] | 5 g, 25 g[3] | 147460-41-1 | Appearance: Colorless to Yellow to Orange clear liquid.[3][4] |

| Chem-Impex | ≥ 98% (GC)[1] | Inquire for sizes | 147460-41-1 | Appearance: Light yellow to yellow to orange clear liquid.[1] |

| Manchester Organics | Inquire for purity | Inquire for sizes | 147460-41-1 | Bulk discounts may be available.[6] |

| Ruifu Chemical | >98.0% (GC)[7] | Inquire for sizes | 147460-41-1 | Manufacturer based in China.[7] |

Physicochemical Properties

A summary of key physical and chemical properties is provided below, compiled from various supplier and database sources.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrFO | [1][2][8] |

| Molecular Weight | 191.00 g/mol | [1][8] |

| Appearance | Clear colorless to pale yellow/orange liquid | [1][2][3] |

| Density | 1.717 g/mL at 25 °C | |

| Boiling Point | 184 - 186 °C | [1] |

| Refractive Index | n20/D 1.553 | |

| Flash Point | 87 °C (188.6 °F) - closed cup |

Standard Procurement Workflow

For researchers and drug development professionals, the process of acquiring a specialized chemical like this compound follows a structured pathway. This workflow ensures proper evaluation, safety compliance, and efficient integration into research activities.

Caption: Logical workflow for the procurement of research chemicals.

Safety and Handling

According to aggregated GHS information, this compound is classified as causing skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including protective gloves and eyeshields, is recommended when handling this compound. It is designated as a combustible liquid and should be stored accordingly. Users must consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 147460-41-1 | TCI AMERICA [tcichemicals.com]

- 5. Sigma Aldrich this compound 100 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. ruifuchem.com [ruifuchem.com]

- 8. This compound | C6H4BrFO | CID 2724600 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Bromo-5-fluorophenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-5-fluorophenol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The strategic placement of bromine and fluorine atoms on the phenol ring offers unique electronic properties and synthetic handles for further molecular elaboration.[1][2] Two primary synthetic strategies are presented: the direct bromination of 3-fluorophenol and the demethylation of 2-bromo-5-fluoroanisole.

Data Summary

The following table summarizes the key quantitative data for the two primary synthesis protocols for this compound.

| Parameter | Protocol 1: Direct Bromination of 3-Fluorophenol | Protocol 2: Demethylation of 2-Bromo-5-fluoroanisole |

| Starting Material | 3-Fluorophenol | 2-Bromo-5-fluoroanisole |

| Key Reagents | Bromine (Br₂) | Boron tribromide (BBr₃) |

| Solvent | Dichloroethane or Acetic Acid | Dichloromethane (DCM) |

| Reaction Temperature | 5-10°C (addition), then brief heating[1][3][4] | -20°C to ambient temperature[5] |

| Reaction Time | Approximately 2-3 hours[1][3][4] | Overnight[5] |

| Purification Method | Distillation or Column Chromatography | Flash Chromatography[5] |

| Reported Molar Yield | ~95% (analogous reaction)[3] | Not specified |

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination of 3-Fluorophenol

This protocol is adapted from the well-established synthesis of 2-bromo-4-fluorophenol by electrophilic bromination of 4-fluorophenol.[1][3][4] The hydroxyl group of the phenol is a strong activating group, directing the incoming bromine to the ortho and para positions.[4] In the case of 3-fluorophenol, the primary product of mono-bromination is expected to be this compound.

Materials:

-

3-Fluorophenol

-

Bromine (Br₂)

-

Dichloroethane

-

10% Sodium sulfite (Na₂SO₃) solution

-

10% Sodium hydroxide (NaOH) solution

-

20% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a 2 L reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1.785 mol of 3-fluorophenol in 300 mL of dichloroethane.

-

Cool the mixture to 5-10°C using an ice bath.

-

In a separate container, prepare a solution of 1.875 mol of bromine in 150 mL of dichloroethane.

-

Slowly add the bromine solution dropwise to the stirred 3-fluorophenol solution over 1-2 hours, maintaining the internal temperature between 5°C and 10°C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes.

-

Quench the excess bromine by adding 200 mL of 10% sodium sulfite solution and stirring for 30 minutes.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Wash the organic layer with a 10% NaOH / 20% NaHCO₃ mixed alkaline solution to neutralize any remaining acids.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Safety Precautions:

-

Warning: Bromine is a highly corrosive, toxic, and volatile substance. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood.[1]

-

Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.[1]

-

Have a solution of sodium thiosulfate or sodium bisulfite readily available to neutralize any spills.[1]

Protocol 2: Synthesis of this compound via Demethylation

This protocol outlines the demethylation of a methoxy precursor to yield the final phenol product.[5]

Materials:

-

2-Bromo-5-fluoroanisole (or other corresponding methoxyl starting material)

-

Boron tribromide (BBr₃), 1 M solution in Dichloromethane (DCM)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

Procedure:

-

Dissolve the 2-bromo-5-fluoroanisole in DCM (4 mL per mmol of starting material) in a reaction flask under a nitrogen atmosphere.

-

Cool the solution to -20°C using a suitable cooling bath.

-

Add boron tribromide (3 equivalents, 1 M solution in DCM) to the cooled solution.

-

Allow the stirred solution to gradually warm to ambient temperature and react overnight.

-

Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

-

Separate the phases and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain this compound.

Visualizations

Experimental Workflow for Direct Bromination

Caption: Workflow for the synthesis of this compound via direct bromination.

Experimental Workflow for Demethylation

Caption: Workflow for the synthesis of this compound via demethylation.

References

Synthesis of 2-Bromo-5-fluorophenol from 2,5-dibromophenol: Application Notes and Protocols for Researchers

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, a detailed guide to the synthesis of 2-Bromo-5-fluorophenol from 2,5-dibromophenol is now available. These application notes provide comprehensive experimental protocols, data presentation in structured tables, and visualizations of the synthetic pathway to facilitate understanding and replication.

Introduction

This compound is a valuable substituted phenol derivative widely used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern allows for regioselective functionalization, making it a key intermediate in the development of novel compounds. This document outlines a reliable synthetic route starting from the readily available 2,5-dibromophenol. The primary method detailed is a direct, palladium-catalyzed nucleophilic fluorination, with an alternative multi-step approach via a Balz-Schiemann reaction also discussed.

Reaction Scheme

The direct synthesis of this compound from 2,5-dibromophenol can be achieved through a palladium-catalyzed halogen exchange reaction.

Caption: Palladium-catalyzed fluorination of 2,5-dibromophenol.

Experimental Protocols

Method 1: Palladium-Catalyzed Fluorination

This protocol describes the direct conversion of 2,5-dibromophenol to this compound using a palladium catalyst and a fluoride source.[1]

Materials:

-

2,5-Dibromophenol

-

Potassium Fluoride (KF) or Cesium Fluoride (CsF)

-

Palladium Catalyst (e.g., Palladium(II) acetate, Tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine Ligand (e.g., SPhos, XPhos, or a bulky biarylphosphine)

-

Anhydrous, polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine 2,5-dibromophenol (1.0 eq), potassium fluoride (2.0-3.0 eq, spray-dried), the palladium catalyst (0.05-0.10 eq), and the phosphine ligand (0.10-0.20 eq).

-

Solvent Addition: Add the anhydrous solvent to the flask via syringe.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the solvent and catalyst system used.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Summary of Reaction Parameters for Palladium-Catalyzed Fluorination

| Parameter | Value/Description |

| Starting Material | 2,5-Dibromophenol |

| Reagents | KF or CsF, Palladium Catalyst, Phosphine Ligand |

| Solvent | DMF, DMSO, or Dioxane |

| Temperature | 100-150 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Typical Yield | Moderate to Good (highly dependent on catalyst/ligand system) |

Method 2: Multi-step Synthesis via Balz-Schiemann Reaction (Alternative)

This alternative route involves the conversion of a bromo-aminophenol to the target compound. The Balz-Schiemann reaction is a classic method for the introduction of fluorine onto an aromatic ring.[2][3][4][5][6]

Workflow for the Balz-Schiemann Reaction:

Caption: Multi-step synthesis of this compound via a Balz-Schiemann reaction.

Protocol Overview:

-

Nitration: Regioselective nitration of a suitable bromophenol precursor.

-

Reduction: Reduction of the nitro group to an amine.

-

Diazotization: Conversion of the primary aromatic amine to a diazonium salt using nitrous acid in the presence of fluoroboric acid.

-

Fluorination: Thermal decomposition of the diazonium tetrafluoroborate salt to yield the aryl fluoride.

Table 2: Comparison of Synthetic Routes

| Feature | Palladium-Catalyzed Fluorination | Balz-Schiemann Reaction |

| Number of Steps | 1 | Multiple |

| Starting Material | 2,5-Dibromophenol | Substituted Bromophenol |

| Key Reagents | Pd catalyst, ligand, fluoride salt | Nitrating agent, reducing agent, NaNO₂, HBF₄ |

| Potential Hazards | High temperatures, air-sensitive reagents | Potentially explosive diazonium salts |

| Scalability | Can be challenging to scale up | Well-established for larger scale synthesis |

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic; handle under an inert atmosphere.

-

Diazonium salts are potentially explosive and should be handled with care, avoiding friction and heat when isolated.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound from 2,5-dibromophenol is a key transformation for medicinal and materials chemistry. The direct palladium-catalyzed fluorination offers a more concise route, while the multi-step Balz-Schiemann reaction provides a well-established, albeit longer, alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and expertise. These detailed protocols and comparative data aim to support the scientific community in the successful synthesis of this important chemical intermediate.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This palladium-catalyzed reaction is prized for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its reagents.[2][3]

2-Bromo-5-fluorophenol is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the phenolic hydroxyl group and the bromine atom provide versatile handles for further chemical transformations.[4] This document provides detailed application notes and protocols for the use of this compound in Suzuki coupling reactions to synthesize a variety of biaryl and heteroaryl phenols.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The three key steps in the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, forming a new Pd(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Data Presentation: Reaction Conditions and Expected Yields

The successful execution of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables provide a summary of typical reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. The yields are representative and may vary depending on the specific substrate and reaction conditions. Optimization is often necessary to achieve the best results.

Table 1: Suzuki Coupling of this compound with Arylboronic Acids - Catalyst and Base Influence

| Coupling Partner (Arylboronic Acid) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | Good |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 8 | Excellent |

| 4-Formylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | Toluene | 110 | 6 | Good |

| 3-Nitrophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | DMF/H₂O | 100 | 10 | Moderate-Good |

| Naphthalene-1-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O | 80 | 16 | Good |

Table 2: Suzuki Coupling of this compound with Heteroarylboronic Acids

| Coupling Partner (Heteroarylboronic Acid) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 | Good |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ (4) | - | Cs₂CO₃ (2.5) | Toluene/H₂O | 90 | 10 | Good-Excellent |

| Furan-2-boronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | DMF | 90 | 8 | Good |

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, with or without water)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

For reactions that are sluggish under conventional heating, microwave irradiation can often accelerate the reaction and improve yields.

Materials:

-

Same as Protocol 1

-

Microwave reactor and appropriate microwave vials

Procedure:

-

In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (typically 10-60 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work up and purify the product as described in Protocol 1.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki coupling reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-5-fluorophenol. This versatile building block is of significant interest in medicinal chemistry and materials science. The strategic placement of its functional groups—a reactive bromine atom, a modulating fluorine atom, and a phenolic hydroxyl group—allows for selective derivatization to generate a diverse range of complex molecules. The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, providing a foundational methodology for synthesis and drug discovery programs.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] this compound is an excellent substrate for these transformations due to its reactive bromine atom, which readily undergoes oxidative addition to a palladium catalyst. The fluorine atom can influence the physicochemical properties of the resulting products, while the phenolic hydroxyl group offers a site for further functionalization or can direct the regioselectivity of the coupling reaction.

Data Presentation

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of 2-Bromo-4-fluorophenol, a close structural analog of this compound. This data serves as a representative starting point for reaction optimization with this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-4-fluorophenol [1]

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | (L1)₂Pd(OAc)₂ | K₂CO₃ | Aqueous | RT | < 1 | Quantitative |

Note: L1 refers to 2-amino-4,6-dihydroxy-pyrimidine. This reaction was reported for the ¹⁸F-labeled substrate.[1]

Table 2: Buchwald-Hartwig Amination of 2-Bromo-4-fluorophenol (Representative Conditions) [1]

| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 70-95 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 12-24 | 65-90 |

Table 3: Sonogashira Coupling of 2-Bromo-4-fluorophenol (Representative Conditions) [1]

| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6-12 | 75-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 80 | 8-16 | 70-90 |

Table 4: Heck Coupling of 2-Bromo-4-fluorophenol [1]

| Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Styrene | Pd(dba)₂ / DTBNpP | DIPEA | DMF | 80 | 24 | 59 |

Note: DTBNpP refers to di-tert-butylneopentylphosphine.[1]

Experimental Protocols

The following are detailed protocols for palladium-catalyzed cross-coupling reactions that can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl compound from this compound and an arylboronic acid.[2][3][4]

-

Materials:

-

Procedure:

-

To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the degassed solvent system.

-

Stir the reaction mixture at 80-100 °C for 12-24 hours.[2]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the synthesis of an aryl amine from this compound and an amine.[1][5]

-

Materials:

-

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

-

Add anhydrous toluene, followed by this compound and the amine.[1]

-

Seal the vessel and heat the reaction mixture to 100 °C with stirring.[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion (typically 12-24 hours), cool the reaction to room temperature.[1]

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 3: Sonogashira Coupling

This protocol outlines the synthesis of an aryl alkyne from this compound and a terminal alkyne.[1][6]

-

Materials:

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

-

Add anhydrous THF and degassed Et₃N.

-

Add the terminal alkyne dropwise at room temperature.[1]

-

Stir the reaction mixture at 60 °C.[1]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 4: Heck Coupling

This protocol details the synthesis of a substituted alkene from this compound and an alkene.[1][7]

-

Materials:

-

Procedure:

-

To a reaction vessel, add this compound, the palladium catalyst, and the ligand.

-

Evacuate and backfill the vessel with an inert gas.

-

Add DMF, the alkene, and the base.[1]

-

Stir the reaction mixture at 80 °C for 24 hours.[1]

-

Monitor the reaction progress by GC analysis.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Visualizations

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

2-Bromo-5-fluorophenol: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorophenol is a key building block in medicinal chemistry, offering a unique combination of reactive sites for the construction of complex pharmaceutical intermediates. Its strategic placement of bromine, fluorine, and hydroxyl functionalities allows for diverse synthetic transformations, making it a valuable precursor for a range of therapeutic agents. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule, properties highly sought after in modern drug design.[1] The bromine atom serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann condensations, enabling the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct classes of pharmaceutical intermediates: a novel antifungal agent and a precursor for a BRAF kinase inhibitor.

Synthesis of a Novel Pyrazole-Containing Antifungal Agent

Heterocyclic compounds, particularly those containing pyrazole moieties, are known to exhibit a wide range of biological activities, including antifungal properties.[4][5] The synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole represents a direct application of this compound in the development of new antifungal candidates. These compounds often target key enzymes in the fungal cell membrane biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51), leading to the disruption of fungal cell growth.[6][7]

Experimental Protocol: Synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole

This protocol is based on the reported synthesis of the target compound.[8][9]

Step 1: Synthesis of the α,β-unsaturated carbonyl compound

A solution of 2-bromo-5-fluorobenzaldehyde and 1-(1H-pyrrol-2-yl)ethan-1-one in a suitable solvent is treated with a base to facilitate a Claisen-Schmidt condensation.

-

Reaction: 2-bromo-5-fluorobenzaldehyde + 1-(1H-pyrrol-2-yl)ethan-1-one → (E)-1-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one

-

Reagents and Conditions:

-

2-bromo-5-fluorobenzaldehyde (1.0 eq)

-

1-(1H-pyrrol-2-yl)ethan-1-one (1.0 eq)

-

Base (e.g., Sodium Hydroxide)

-

Solvent (e.g., Ethanol)

-

Room temperature

-

Step 2: Synthesis of the pyrazoline

The resulting α,β-unsaturated carbonyl compound is reacted with hydrazine hydrate in the presence of a base to yield the final pyrazoline product.

-

Reaction: (E)-1-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one + Hydrazine Hydrate → 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole

-

Reagents and Conditions:

-

α,β-unsaturated carbonyl compound (1.0 eq)

-

Hydrazine Hydrate (1.2 eq)

-

Base (e.g., Sodium Hydroxide)

-

Solvent (e.g., Methanol)

-

Stirring for 2-3 hours at room temperature[8]

-

Quantitative Data

The following table summarizes the characterization data for the synthesized compound, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole.[8][9]

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁BrFN₃ |

| Molecular Weight | 308.15 g/mol |

| Appearance | Solid |

| Antifungal Activity | Moderate activity against Candida tropicalis, Candida parapsilosis, and Candida albicans[8][9] |

Proposed Signaling Pathway Inhibition

Caption: Inhibition of Fungal Ergosterol Biosynthesis.

Synthesis of a Precursor for BRAF Kinase Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth and proliferation.[10][11] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.[2][12] Dabrafenib is a potent inhibitor of the BRAF V600E mutant kinase.[13] The synthesis of Dabrafenib and other kinase inhibitors often involves the coupling of complex heterocyclic fragments, for which this compound can serve as a valuable starting material for one of the key intermediates.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling for a BRAF Inhibitor Intermediate

This generalized protocol outlines a Suzuki-Miyaura coupling reaction, a powerful method for C-C bond formation, to synthesize a biaryl intermediate that could be further elaborated into a BRAF inhibitor.[1][14][15]

-

Reaction: this compound + Arylboronic Acid → 2-Aryl-5-fluorophenol

-

Reagents and Conditions:

-

This compound (1.0 eq)

-

Arylboronic acid (e.g., a substituted pyrazole or pyridine boronic acid) (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-